

Application Notes and Protocols: Rieche Formylation of Methoxyphenyl Boronic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Formyl-2-methoxyphenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Rieche formylation of methoxyphenyl boronic acids, a valuable reaction for the synthesis of substituted benzaldehydes. These products serve as crucial building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds. The protocols and data presented herein offer a guide for the regioselective formylation of various methoxyphenyl boronic acid isomers.

Introduction

The Rieche formylation is an electrophilic aromatic substitution reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1] The reaction typically employs dichloromethyl methyl ether ($\text{Cl}_2\text{CHOCH}_3$) as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl_4), tin tetrachloride (SnCl_4), aluminum chloride (AlCl_3), or iron(III) chloride (FeCl_3).[2] Methoxyphenyl boronic acids are excellent substrates for this reaction due to the electron-donating nature of the methoxy group, which activates the aromatic ring towards electrophilic attack.[3]

The position of the methoxy group(s) on the phenylboronic acid significantly influences the regioselectivity and yield of the formylation reaction. Depending on the substrate and reaction conditions, formylation can occur at the ipso position (replacing the boronic acid group), or at other activated positions on the aromatic ring.[3][4] The resulting formylated methoxyphenyl

boronic acids and related benzaldehydes are versatile intermediates in medicinal chemistry, notably in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for drug discovery.[5][6]

Applications in Drug Development

Formylated methoxyphenyl boronic acids and the resulting benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the presence of two key functional groups: the aldehyde, which can undergo a variety of chemical transformations, and the boronic acid, which is a cornerstone of palladium-catalyzed cross-coupling reactions.[7]

Phenylboronic acids and their derivatives have garnered significant interest in targeted cancer therapy.[8] They have the ability to selectively bind to sialic acids, which are overexpressed on the surface of cancer cells, enabling targeted drug delivery.[8] Furthermore, the boronic acid moiety can act as a pharmacophore, inhibiting the activity of key enzymes involved in cancer progression, such as proteasomes and various signaling kinases.[5][9] While specific formylated methoxyphenyl boronic acids as direct inhibitors of signaling pathways are still under investigation, their role as synthetic building blocks for more complex inhibitors is well-established.

Quantitative Data Summary

The following tables summarize the results of the Rieche formylation of various methoxyphenyl boronic acids under different reaction conditions.

Table 1: Rieche Formylation of Monomethoxyphenyl Boronic Acids

Entry	Substrate	Lewis Acid (eq.)	Time (h)	Product(s)	Yield (%)	Reference
1	4-Methoxyphenylboronic acid	AgOTf (1.0)	1-3	4-Methoxybenzaldehyde & 2-Methoxybenzaldehyde (75:25)	-	[3]
2	4-Methoxyphenylboronic acid	FeCl ₃ (1.0)	24	4-Methoxybenzaldehyde	95	[3]
3	3-Methoxyphenylboronic acid	AgOTf (1.0)	1-3	2-Formyl-5-methoxyphenylboronic acid	45	[3]
4	2-Methoxyphenylboronic acid	AgOTf (1.0)	1-3	4-Methoxybenzaldehyde	60	[3]

Table 2: Rieche Formylation of Di- and Tri-methoxyphenyl Boronic Acids

Entry	Substrate	Lewis Acid (eq.)	Time (h)	Product(s)	Yield (%)	Reference
1	2,4-Dimethoxy phenylboronic acid	AgOTf (1.0)	1-3	2,4-Dimethoxy benzaldehyde	85	[3]
2	2,4-Dimethoxy phenylboronic acid	FeCl ₃ (1.0)	24	2,4-Dimethoxy benzaldehyde	98	[3]
3	2,6-Dimethoxy phenylboronic acid	AgOTf (1.0)	1-3	2,4-Dimethoxy benzaldehyde	70	[3]
4	3,5-Dimethoxy phenylboronic acid	AgOTf (1.0)	1-3	2-Formyl-3,5-dimethoxyphenylboronic acid & 3,5-Dimethoxy benzaldehyde	30 & 15	[3]
5	3,4,5-Trimethoxy phenylboronic acid	AgOTf (1.0)	1-3	3,4,5-Trimethoxy benzaldehyde	60	[3]
6	3,4,5-Trimethoxy phenylboronic acid	FeCl ₃ (1.0)	24	2-Formyl-3,4,5-trimethoxy phenylboronic acid & 3,4,5-Trimethoxy	20 & 70	[3]

benzaldehydes

Experimental Protocols

General Procedure for Rieche Formylation using FeCl_3

This protocol is a general method for the formylation of methoxyphenyl boronic acids using iron(III) chloride as the Lewis acid.

Materials:

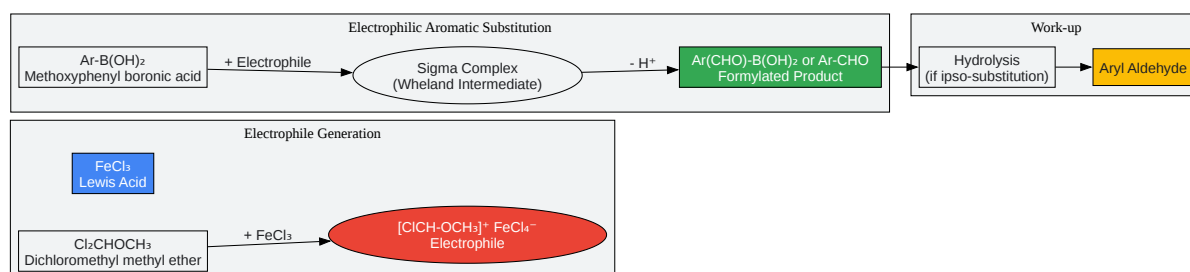
- Methoxyphenyl boronic acid derivative (1.0 mmol)
- Anhydrous Dichloromethane (DCM) (4 mL)
- Anhydrous Iron(III) chloride (FeCl_3) (1.0 mmol, 1.0 eq.)
- Dichloromethyl methyl ether ($\text{Cl}_2\text{CHOCH}_3$) (1.0 mmol, 1.0 eq.)
- 10% Hydrochloric acid (HCl)
- Argon or Nitrogen gas
- Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

- To a solution of the methoxyphenyl boronic acid (1.0 mmol) in anhydrous DCM (4 mL/mmol) in a round-bottom flask, add FeCl_3 (1.0 mmol, 1.0 eq.).
- Stir the mixture for 10 minutes at 0°C under an inert atmosphere (Argon or Nitrogen).
- Add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the stirred solution.
- Allow the reaction mixture to stir at room temperature for 24 hours.

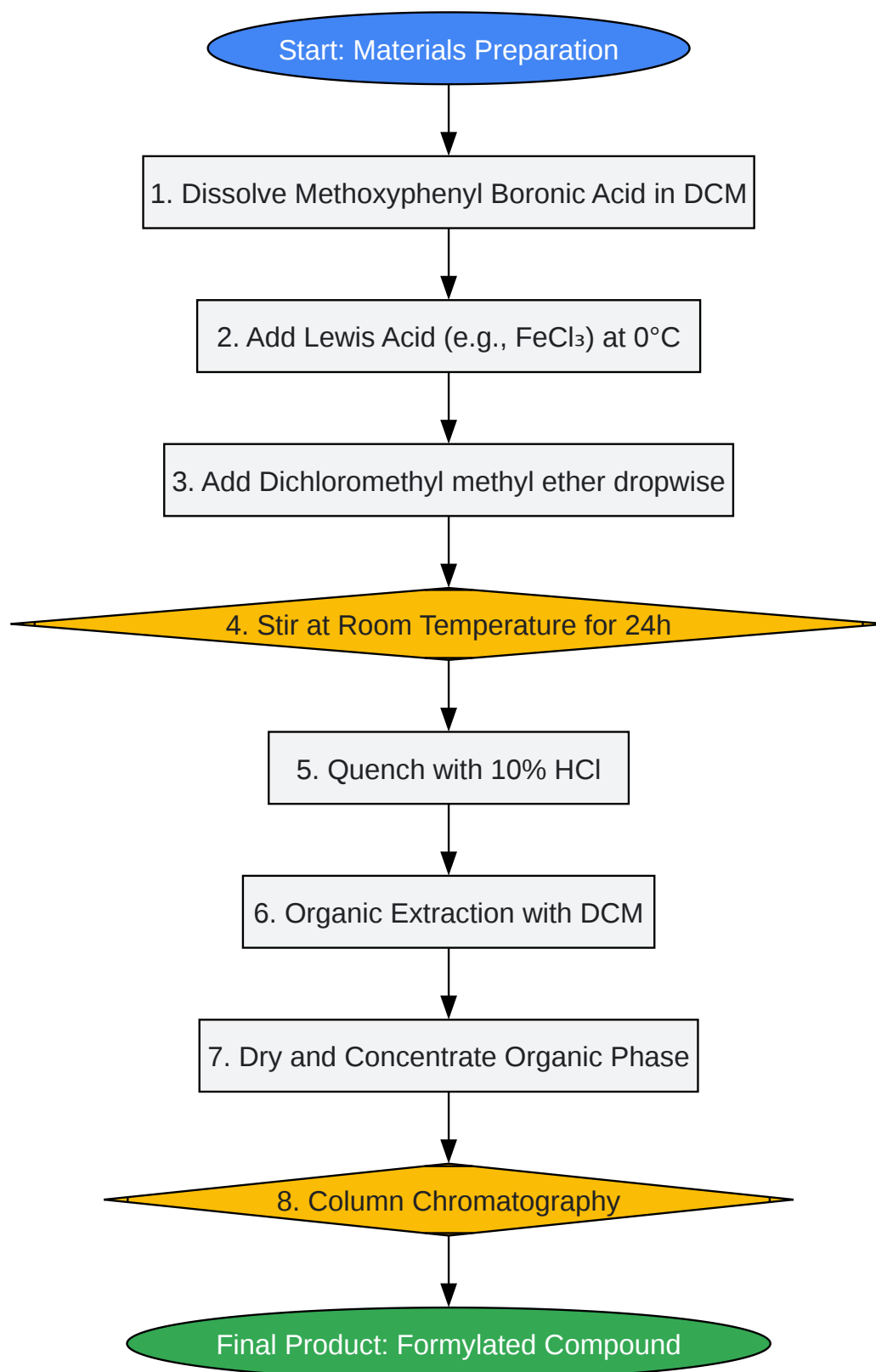
- After 24 hours, quench the reaction by adding 10% HCl.
- Separate the organic layer.
- Extract the aqueous layer twice with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired formylated product.

Visualizations



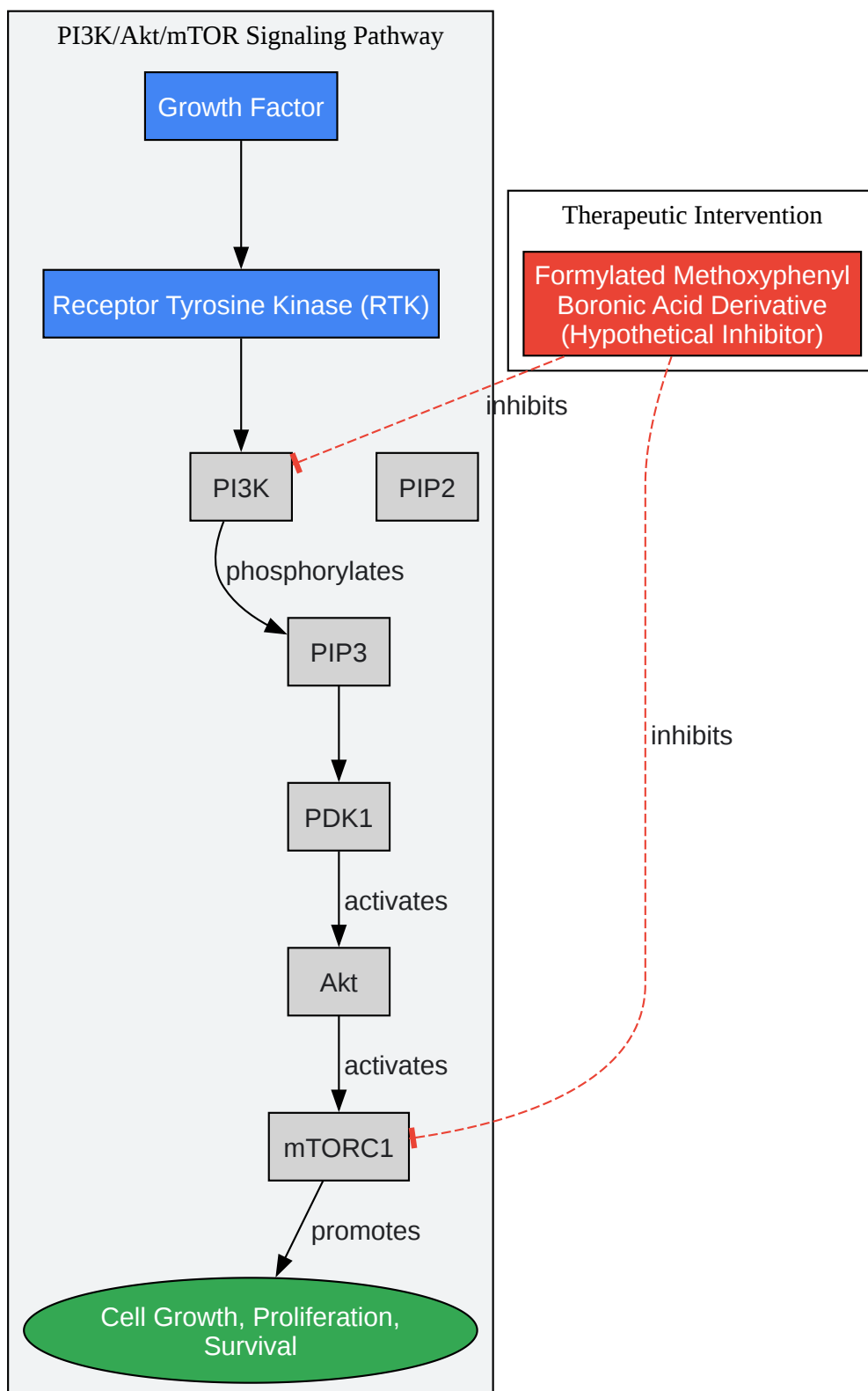
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Caption: Proposed mechanism for the Rieche formylation of methoxyphenyl boronic acids.



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Caption: General experimental workflow for Rieche formylation.



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical boronic acid derivative.

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- To cite this document: BenchChem. [Application Notes and Protocols: Rieche Formylation of Methoxyphenyl Boronic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581203#rieche-formylation-of-methoxyphenyl-boronic-acids]

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